molecular formula C9H15F3O B13223451 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL

2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL

Cat. No.: B13223451
M. Wt: 196.21 g/mol
InChI Key: CQTPHDMLPBZFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

  • Molecular Formula : C10H15F3O
  • Molecular Weight : 208.23 g/mol
  • IUPAC Name : 2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, particularly in the central nervous system (CNS), which could have implications for neuroprotective effects.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against a range of pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study investigated the neuroprotective potential of various fluorinated compounds, including this compound. Results indicated that compounds with trifluoropropyl groups exhibited enhanced stability and bioactivity in neuronal cultures compared to non-fluorinated analogs. This suggests a possible application in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureNeuroprotective and antimicrobial properties
CyclohexanolStructureLimited antimicrobial activity
TrifluoroethanolStructureSolvent properties with low biological activity

Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

  • Drug Development : Its potential neuroprotective and antimicrobial activities position it as a promising lead compound for developing new therapeutics.
  • Fluorinated Drug Design : The incorporation of trifluoropropyl moieties into drug design can enhance metabolic stability and bioavailability.

Environmental Impact

Given the growing concern over perfluoroalkyl substances (PFAS), the environmental implications of compounds like this compound are also under scrutiny. Studies indicate that while it possesses beneficial biological activities, its persistence in the environment necessitates careful evaluation regarding bioaccumulation and ecological effects .

Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)cyclohexan-1-ol

InChI

InChI=1S/C9H15F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8,13H,1-6H2

InChI Key

CQTPHDMLPBZFJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.